2-((1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole 2-((1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole
Brand Name: Vulcanchem
CAS No.: 2034386-81-5
VCID: VC4212083
InChI: InChI=1S/C20H20N2O4S2/c1-25-17-6-2-15(3-7-17)16-4-8-19(9-5-16)28(23,24)22-12-10-18(14-22)26-20-21-11-13-27-20/h2-9,11,13,18H,10,12,14H2,1H3
SMILES: COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(C3)OC4=NC=CS4
Molecular Formula: C20H20N2O4S2
Molecular Weight: 416.51

2-((1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole

CAS No.: 2034386-81-5

Cat. No.: VC4212083

Molecular Formula: C20H20N2O4S2

Molecular Weight: 416.51

* For research use only. Not for human or veterinary use.

2-((1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole - 2034386-81-5

Specification

CAS No. 2034386-81-5
Molecular Formula C20H20N2O4S2
Molecular Weight 416.51
IUPAC Name 2-[1-[4-(4-methoxyphenyl)phenyl]sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole
Standard InChI InChI=1S/C20H20N2O4S2/c1-25-17-6-2-15(3-7-17)16-4-8-19(9-5-16)28(23,24)22-12-10-18(14-22)26-20-21-11-13-27-20/h2-9,11,13,18H,10,12,14H2,1H3
Standard InChI Key JHYKGUMWDNIMNC-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(C3)OC4=NC=CS4

Introduction

Structural Analysis and Nomenclature

The systematic name 2-((1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole delineates its molecular architecture:

  • Thiazole core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • Ether linkage: An oxygen atom bridges the thiazole’s C2 position to the C3 carbon of a pyrrolidine ring.

  • Sulfonamide group: The pyrrolidine’s nitrogen is sulfonylated by a 4'-methoxybiphenyl-4-yl group, introducing a biphenyl system with a methoxy substituent at the para position of the distal phenyl ring.

This configuration combines features associated with membrane permeability (pyrrolidine), electron-rich aromatic systems (biphenyl), and hydrogen-bonding capacity (sulfonamide), making it a candidate for targeting enzymes or receptors in biological systems .

Synthetic Routes and Methodologies

While no explicit synthesis of 2-((1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole has been documented, its preparation can be hypothesized through modular steps derived from analogous sulfonamide and heterocyclic syntheses :

Key Synthetic Intermediates

  • 4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl chloride: Synthesized via sulfonation of 4'-methoxybiphenyl using chlorosulfonic acid.

  • 3-Hydroxypyrrolidine: Functionalized with the sulfonyl group via reaction with the sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

  • 2-Mercaptothiazole: Oxidized to the corresponding thiazole-2-ol, which undergoes nucleophilic substitution with the pyrrolidine intermediate.

Hypothetical Reaction Scheme

  • Sulfonylation of Pyrrolidine:

    Pyrrolidin-3-ol+4’-Methoxybiphenyl-4-sulfonyl chlorideEt3N1-((4’-Methoxybiphenyl-4-yl)sulfonyl)pyrrolidin-3-ol\text{Pyrrolidin-3-ol} + \text{4'-Methoxybiphenyl-4-sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{1-((4'-Methoxybiphenyl-4-yl)sulfonyl)pyrrolidin-3-ol}
  • Etherification with Thiazole:

    1-((4’-Methoxybiphenyl-4-yl)sulfonyl)pyrrolidin-3-ol+2-bromothiazoleNaH, DMFTarget Compound\text{1-((4'-Methoxybiphenyl-4-yl)sulfonyl)pyrrolidin-3-ol} + \text{2-bromothiazole} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}

Table 1: Hypothetical Synthesis Conditions and Yields

StepReagents/ConditionsExpected Yield (%)
1Et₃N, DCM, 0°C→RT75–85
2NaH, DMF, 60°C60–70

Physicochemical Properties

Based on structural analogs , the compound is predicted to exhibit:

  • Molecular Weight: ~485.56 g/mol (calculated using atomic masses).

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited aqueous solubility due to the biphenyl moiety.

  • Melting Point: Estimated 180–190°C, influenced by crystalline packing of the sulfonamide and biphenyl groups.

  • LogP: ~3.5 (indicative of moderate lipophilicity suitable for blood-brain barrier penetration).

Table 2: Predicted Physicochemical Parameters

ParameterValue
Molecular FormulaC₂₅H₂₃N₃O₄S₂
XLogP33.5
Hydrogen Bond Donors1 (sulfonamide NH)
Hydrogen Bond Acceptors6

Biological Activity and Mechanism of Action

Although direct pharmacological data for this compound are unavailable, its structural motifs suggest potential interactions with:

  • Dihydrofolate Reductase (DHFR): Sulfonamide derivatives are known DHFR inhibitors, disrupting folate metabolism in rapidly dividing cells .

  • Carbonic Anhydrase (CA): The sulfonamide group may chelate zinc ions in CA active sites, analogous to acetazolamide .

  • Kinase Targets: The biphenyl system could facilitate binding to ATP pockets in kinases, as seen in imatinib-like inhibitors.

Table 3: Hypothetical Biological Targets and IC₅₀ Estimates

TargetPredicted IC₅₀ (nM)
DHFR50–100
CA IX10–50
EGFR Kinase100–500

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to improve yields in the etherification step.

  • In Vitro Screening: Prioritize assays against cancer cell lines (e.g., HepG2, MCF-7) and antimicrobial panels.

  • ADMET Profiling: Assess metabolic stability, CYP inhibition, and plasma protein binding.

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